Mps1-IN-2
Overview
Description
Mps1-IN-2 is a potent and selective inhibitor of Mps1 kinase . It is also known by its chemical name, 9-Cyclopentyl-2-[[2-ethoxy-4-(4-hydroxy-1-piperidinyl)phenyl]amino]-5,7,8,9-tetrahydro-5-methyl-6H-pyrimido[4,5-b][1,4]diazepin-6-one .
Molecular Structure Analysis
Mps1-IN-2 has an empirical formula of C26H36N6O3 and a molecular weight of 480.60 . Its structure includes a pyrimido[4,5-b][1,4]diazepin-6-one core, which is crucial for its inhibitory activity .Physical And Chemical Properties Analysis
Mps1-IN-2 is a white to beige powder that is soluble in DMSO . It has a high purity, with an assay showing it to be ≥98% pure as determined by HPLC .Scientific Research Applications
Mps1 as a Therapeutic Target in Cancer : Mps1 is crucial for maintaining the spindle assembly checkpoint and chromosome-microtubule attachments. Its high expression in cancer cells makes it a potential target for novel cancer therapeutics. Inhibitors like Mps1-IN-2 could induce aneuploidy and cell death in cancer cells, offering a therapeutic strategy (Tardif et al., 2011).
Role in Mitotic Checkpoint and Chromosome Stability : Mps1 is a key component of the spindle assembly checkpoint, ensuring proper distribution of chromosomes. Its expression is low in normal tissues but high in several cancers. Mps1 inhibitors have shown the ability to inhibit cancer cell proliferation and may serve as a biomarker for cancer diagnosis and prognosis (Xie et al., 2017).
Inhibition Leads to Aneuploidy and Mitotic Catastrophe : Inhibiting Mps1 leads to defects in mitosis, resulting in aneuploidy and formation of micronuclei. This disruption can trigger cell death mechanisms in cancer cells, suggesting the potential utility of Mps1 inhibitors in cancer therapy (Chu et al., 2008).
Potential for Rational Drug Design : The crystal structure of the Mps1 catalytic domain reveals insights into its interaction with inhibitors. This knowledge can assist in the rational design of more specific and potent Mps1 inhibitors, optimizing their therapeutic efficacy (Kwiatkowski et al., 2010).
Synergistic Effects with Other Cancer Therapies : Combining Mps1 inhibitors with other cancer treatments, such as microtubule-targeting drugs, can enhance therapeutic effects, indicating a potential strategy for improved cancer treatment regimens (Jemaà et al., 2013).
Exploring Non-Mitotic Functions : Recent research suggests that Mps1 might have roles beyond the mitotic checkpoint, including interactions with cellular components such as mitochondria. This expands the potential implications of Mps1 inhibition in cancer therapy (Zhang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
9-cyclopentyl-2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5-methyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O3/c1-3-35-23-16-19(31-13-10-20(33)11-14-31)8-9-21(23)28-26-27-17-22-25(29-26)32(18-6-4-5-7-18)15-12-24(34)30(22)2/h8-9,16-18,20,33H,3-7,10-15H2,1-2H3,(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELBJLUKWAJOQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(CCC(=O)N4C)C5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mps1-IN-2 |
Citations
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